4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate

Lipophilicity LogP Carbonate ester

4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate (CAS 1980085-12-8; molecular formula C₉H₁₃BrF₄O₃; MW 325.10 g·mol⁻¹) is a fluorinated carbonate ester belonging to the 4-bromo-3,3,4,4-tetrafluorobutyl alkyl/aryl carbonate family. It features a tert-butyl carbonate moiety (a Boc-like protecting group) linked to a tetrafluorobutyl chain terminated with a bromine atom, classified as a Fluorinated Ester.

Molecular Formula C9H13BrF4O3
Molecular Weight 325.09 g/mol
Cat. No. B12086295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate
Molecular FormulaC9H13BrF4O3
Molecular Weight325.09 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OCCC(C(F)(F)Br)(F)F
InChIInChI=1S/C9H13BrF4O3/c1-7(2,3)17-6(15)16-5-4-8(11,12)9(10,13)14/h4-5H2,1-3H3
InChIKeyURWVZXZIILQHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate: Procurement-Relevant Identity and Compound Class Overview


4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate (CAS 1980085-12-8; molecular formula C₉H₁₃BrF₄O₃; MW 325.10 g·mol⁻¹) is a fluorinated carbonate ester belonging to the 4-bromo-3,3,4,4-tetrafluorobutyl alkyl/aryl carbonate family . It features a tert-butyl carbonate moiety (a Boc-like protecting group) linked to a tetrafluorobutyl chain terminated with a bromine atom, classified as a Fluorinated Ester . The compound is primarily supplied as a research intermediate (typical purity 98%) for synthetic organic chemistry, medicinal chemistry, and materials science . Its computed lipophilicity (LogP = 3.95) and dual reactive handles (electrophilic bromine and acid-labile tert-butyl carbonate) distinguish it within its congeneric series .

Why Generic Substitution of 4-Bromo-3,3,4,4-tetrafluorobutyl Carbonates Risks Synthetic Failure: The tert-Butyl Differentiation


Within the 4-bromo-3,3,4,4-tetrafluorobutyl carbonate series, the alcohol-derived substituent on the carbonate carbonyl fundamentally dictates both lipophilicity and the orthogonality of protecting-group chemistry. Substituting the tert-butyl group with a primary alkyl chain (e.g., n-butyl, ethyl) yields similar molecular weights and elemental composition but eliminates the capacity for mild, selective acidic deprotection characteristic of tert-butyl carbonates . Conversely, moving to a more heavily fluorinated alcohol-derived substituent (e.g., hexafluoroisopropyl) dramatically increases LogP, altering solubility and partitioning in ways that may be undesirable for specific synthetic sequences . These differences are quantifiable and lead to divergent reactivity and physicochemical profiles, making simple drop-in replacement unreliable without re-optimization of reaction conditions .

Quantitative Differentiation of 4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate from Its Closest Analogs


Lipophilicity Control: tert-Butyl Carbonate LogP vs. n-Propyl and Hexafluoroisopropyl Analogs

The computed LogP of 4-bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate is 3.95, placing it between the less lipophilic n-propyl analog (LogP 3.70) and the more lipophilic hexafluoroisopropyl analog (LogP 4.65) . This intermediate lipophilicity is a direct consequence of the tert-butyl group's balanced steric and electronic contribution to the carbonate moiety, offering a tunable hydrophobicity window for reaction medium partitioning and chromatographic purification.

Lipophilicity LogP Carbonate ester Structure-Property Relationship

Orthogonal Deprotection Capability: Acid-Labile tert-Butyl Carbonate vs. Non-Labile Primary Alkyl Carbonates

The tert-butyl carbonate group undergoes selective cleavage under mild acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) to liberate the parent alcohol, a reactivity not shared by primary alkyl carbonates (e.g., n-butyl, ethyl) which require strongly basic or nucleophilic conditions for deprotection [1][2]. This orthogonality is exploited in multi-step syntheses where the carbonate serves as a masked hydroxyl group; the n-butyl and sec-butyl analogs lack this acid-lability and would necessitate entirely different deprotection strategies, increasing step count and reducing overall yield [1].

Protecting group Orthogonal deprotection tert-Butyl carbonate Synthetic methodology

Synthetic Utility of the Bromine Handle: Cross-Coupling Versatility Validated by CF₂CF₂ Fragment Literature

The terminal bromine atom on the tetrafluorobutyl chain serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions. While direct coupling data for the carbonate itself is not published, the synthetic utility of the 4-bromo-3,3,4,4-tetrafluorobutyl fragment is extensively validated: 4-bromo-3,3,4,4-tetrafluorobut-1-ene undergoes Suzuki-Miyaura, Heck, and Cu(0)-mediated couplings to install the CF₂CF₂ motif into complex molecules, including liquid crystals and light-emitting materials [1][2]. The carbonate analog retains this reactive bromine and adds orthogonal protection, expanding the accessible chemical space relative to the simple alkene or other carbonate derivatives lacking the bromine [1].

Cross-coupling Suzuki-Miyaura Tetrafluoroethylene fragment Organofluorine chemistry

Thermal Stability Advantage of tert-Butyl Fluorinated Carbonates: Class-Level Decomposition Temperature >250 °C

Fluorinated tert-butyl carbonates as a class exhibit enhanced thermal stability relative to non-fluorinated or formylphenyl derivatives. The closely related tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has an estimated decomposition temperature exceeding 250 °C, compared to approximately 200 °C for typical formylphenyl carbonates . While direct measurement for the target compound is not published, the structural similarity (tert-butyl group on carbonate, four fluorine atoms on the butyl chain) supports a decomposition temperature >250 °C, making it suitable for reactions requiring elevated temperatures that would degrade less stable carbonate esters .

Thermal stability Decomposition temperature Fluorinated carbonate Process chemistry

Commercial Availability and Purity Benchmarking: 98% Purity Matches Best-in-Class Analogs

4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate is commercially available at 98% purity from established suppliers including Leyan (Shanghai Haohong Biomedical) and Apollo Scientific . This matches the purity specification of its closest analogs: 4-bromo-3,3,4,4-tetrafluorobutyl n-butyl carbonate (98%), sec-butyl carbonate (98%), and ethyl carbonate (98%) . No supplier offers higher than 98% purity for any member of this series, indicating that the tert-butyl derivative is not disadvantaged in accessible quality, while offering the unique orthogonal deprotection advantage documented above.

Commercial availability Purity Procurement Catalog comparison

Balanced Fluorine Content: Four Fluorine Atoms Provide Sufficient Lipophilicity Without Excessive Bioaccumulation Risk

The tetrafluorobutyl chain (4 fluorine atoms) provides a calculated LogP of 3.95, striking a balance between the lower lipophilicity of the propyl carbonate analog (0 F on alkyl chain; LogP 3.70) and the significantly higher values of perfluoroalkyl carbonates (6–15 F atoms; LogP 4.6–6.9) [1]. Higher fluorination levels are associated with increased environmental persistence and bioaccumulation potential, a growing procurement concern under evolving PFAS regulations [1]. The tetrafluorobutyl fragment may thus offer a more favorable regulatory profile than highly fluorinated variants while retaining sufficient hydrophobicity for applications in medicinal chemistry and materials science.

Fluorine content Lipophilicity Environmental persistence PFAS

High-Value Application Scenarios for 4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of CF₂CF₂-Containing Bioactive Molecules Requiring Orthogonal Alcohol Protection and Late-Stage Diversification

In medicinal chemistry campaigns targeting fluorinated drug candidates, the compound serves as a protected tetrafluorobutyl alcohol equivalent. The tert-butyl carbonate can be selectively removed under mild acid conditions (TFA/CH₂Cl₂) to reveal the alcohol for subsequent functionalization, while the bromine terminus permits Suzuki-Miyaura or Heck coupling to install aromatic or heteroaromatic groups [1][2]. This dual reactivity is not achievable with n-butyl or sec-butyl carbonate analogs, which lack acid-lability, or with perfluoroalkyl carbonates, which lack the cross-coupling handle [1][2].

Synthesis of Fluorinated Liquid Crystal Mesogens with Tunable Dielectric Anisotropy

The CF₂CF₂ fragment is a privileged scaffold in negative dielectric anisotropy liquid crystals [1]. The tert-butyl carbonate provides a temporary protecting group for the alcohol precursor during multi-step mesogen assembly, enabling sequential functionalization of both ends of the tetrafluorobutyl chain [1]. The LogP of 3.95 vs. 3.70 for the propyl analog indicates better phase partitioning during chromatographic purification of non-polar mesogenic intermediates [2].

Fluorous-Phase Organic Synthesis Leveraging Intermediate Fluorine Content

With 4 fluorine atoms (vs. 7–15 in perfluoroalkyl analogs), this compound offers sufficient fluorous character for fluorous solid-phase extraction (F-SPE) or light fluorous synthesis without the extreme retention times or bioaccumulation concerns of highly fluorinated tags [1]. The tert-butyl group provides an acid-cleavable linker, enabling recovery of the non-fluorinated product while the fluorous tag remains on solid support or in the fluorous phase [2].

Building Block for Fluorinated Polymer Electrolytes and Functional Coatings

The thermal stability of tert-butyl fluorinated carbonates (>250 °C estimated for structural analogs) makes this compound a viable monomer precursor for high-temperature polymer synthesis [1]. The bromine terminus enables incorporation into polymer backbones via cross-coupling or nucleophilic substitution, while the tert-butyl carbonate can be cleaved post-polymerization to generate hydroxyl-functionalized fluoropolymers [1][2].

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